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Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B3123575 Get Quote

In-Depth Technical Guide to GW791343
Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and

biological activity of GW791343 trihydrochloride, a potent and species-specific allosteric

modulator of the P2X7 receptor.

Chemical Structure and Properties
GW791343 trihydrochloride is the hydrochloride salt of the parent compound GW791343. Its

chemical identity is well-defined, and its properties are summarized in the table below.
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Property Value

IUPAC Name
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-

1-ylmethyl)phenyl]acetamide;trihydrochloride[1]

Molecular Formula C₂₀H₂₇Cl₃F₂N₄O[1]

Molecular Weight 483.81 g/mol [2][3]

CAS Number 309712-55-8[4]

Canonical SMILES
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC

3=CC(=C(C=C3)F)F.Cl.Cl.Cl[2]

Synthesis of GW791343 Trihydrochloride
While a detailed, step-by-step synthesis protocol for GW791343 is not readily available in the

public domain, a plausible synthetic route can be devised based on established methods for

the synthesis of analogous N-aryl-2-(piperazin-1-yl)acetamide derivatives. The proposed

synthesis involves a multi-step process, beginning with the construction of the substituted

aniline core, followed by the introduction of the piperazine moiety and subsequent acylation.

A potential retrosynthetic analysis suggests the disconnection of the final molecule into three

key building blocks: 5-(azidomethyl)-2-methylaniline, tert-butyl piperazine-1-carboxylate, and 2-

chloro-N-(3,4-difluorophenyl)acetamide.
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Retrosynthetic Analysis

GW791343

tert-butyl 4-((4-methyl-3-aminobenzyl)piperazine-1-carboxylate
Amide bond formation

2-chloro-N-(3,4-difluorophenyl)acetamideAmide bond formation

N-(5-(azidomethyl)-2-methylphenyl)-2-chloroacetamide

5-(azidomethyl)-2-methylaniline
1-(azidomethyl)-4-methyl-2-nitrobenzeneReduction of nitro groupReductive amination

tert-butyl piperazine-1-carboxylateReductive amination

3,4-difluoroanilineAcylation

chloroacetyl chlorideAcylation

Click to download full resolution via product page

Caption: Retrosynthetic analysis of GW791343.

Proposed Synthesis Workflow:

Proposed Synthesis of GW791343

1-(bromomethyl)-4-methyl-2-nitrobenzene Azide Substitution
(NaN3) 1-(azidomethyl)-4-methyl-2-nitrobenzene Nitro Reduction

(e.g., H2, Pd/C) 5-(azidomethyl)-2-methylaniline
Reductive Amination

(tert-butyl piperazine-1-carboxylate,
reducing agent)

tert-butyl 4-((4-methyl-3-aminobenzyl)piperazine-1-carboxylate

Amide Coupling
(Intermediate_3 + Intermediate_4)

3,4-difluoroaniline Acylation
(chloroacetyl chloride) 2-chloro-N-(3,4-difluorophenyl)acetamide

Boc-protected GW791343 Boc Deprotection
(e.g., TFA or HCl) GW791343 (free base) Salt Formation

(HCl) GW791343 trihydrochloride

Click to download full resolution via product page

Caption: Proposed synthetic workflow for GW791343 trihydrochloride.
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Mechanism of Action and Signaling Pathway
GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting

species-specific activity.[4] It produces a non-competitive antagonist effect on the human P2X7

receptor, with a pIC50 of 6.9-7.2.[4] At the rat P2X7 receptor, however, it acts as a positive

allosteric modulator.

The P2X7 receptor is an ATP-gated ion channel. Upon binding of extracellular ATP, the channel

opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a cascade

of downstream signaling events. As a negative allosteric modulator at the human P2X7

receptor, GW791343 is thought to bind to a site on the receptor distinct from the ATP binding

site, inducing a conformational change that reduces the receptor's affinity for ATP or its ability

to open the ion channel in response to ATP binding. This ultimately leads to the inhibition of

P2X7-mediated downstream signaling.
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P2X7 Receptor Signaling Pathway and Inhibition by GW791343
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Caption: P2X7 receptor signaling and the inhibitory action of GW791343.

Experimental Protocols
The biological activity of GW791343 is typically assessed using in vitro cellular assays that

measure the function of the P2X7 receptor. A key experimental protocol involves measuring

agonist-stimulated ethidium accumulation in cells expressing the human P2X7 receptor.
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Protocol: Measurement of Agonist-Stimulated Ethidium
Accumulation
This protocol is adapted from studies characterizing the effects of GW791343 on recombinant

human P2X7 receptors.

Objective: To determine the inhibitory effect of GW791343 on P2X7 receptor activation by

measuring the influx of ethidium, a fluorescent dye that enters cells through the large pore

formed upon sustained P2X7 receptor activation.

Materials:

HEK293 cells stably expressing the human P2X7 receptor

Assay buffer (e.g., sucrose or NaCl based)

P2X7 receptor agonist (e.g., ATP or BzATP)

Ethidium bromide

GW791343 trihydrochloride

Multi-well plates (e.g., 96-well)

Fluorescence plate reader

Procedure:

Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and

allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of GW791343 in a suitable solvent (e.g.,

DMSO) and then dilute to the desired final concentrations in the assay buffer.

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various

concentrations of GW791343 or vehicle control for a specified period (e.g., 10-30 minutes) at

room temperature.
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Agonist Stimulation: Add a solution containing the P2X7 agonist (e.g., ATP) and ethidium

bromide to the wells.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity of the

ethidium that has entered the cells using a fluorescence plate reader (excitation ~520 nm,

emission ~595 nm). Measurements are typically taken kinetically over a period of time (e.g.,

30-60 minutes).

Data Analysis: The rate of ethidium uptake is determined from the kinetic fluorescence

readings. The inhibitory effect of GW791343 is calculated by comparing the rate of uptake in

the presence of the compound to the rate in the vehicle control. The pIC50 value,

representing the negative logarithm of the concentration of GW791343 that causes 50%

inhibition of the agonist response, can then be determined by fitting the concentration-

response data to a suitable pharmacological model.

Quantitative Data Summary
The following table summarizes the key quantitative data reported for GW791343
trihydrochloride.
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Parameter Value Species
Assay
Conditions

Reference

pIC₅₀ 6.9 - 7.2 Human

Agonist-

stimulated

ethidium

accumulation in

HEK293 cells

expressing the

human P2X7

receptor.

[4]

Modulatory

Effect

Negative

Allosteric

Modulator

Human

Functional

assays

measuring P2X7

receptor activity.

Modulatory

Effect

Positive

Allosteric

Modulator

Rat

Functional

assays

measuring P2X7

receptor activity.

This technical guide provides a foundational understanding of GW791343 trihydrochloride for

researchers and professionals in the field of drug development. Further investigation into its

detailed synthesis and in vivo pharmacology will be crucial for its potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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